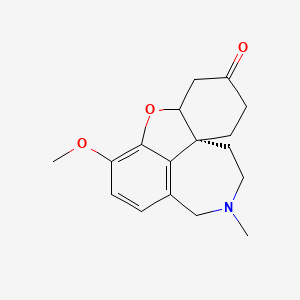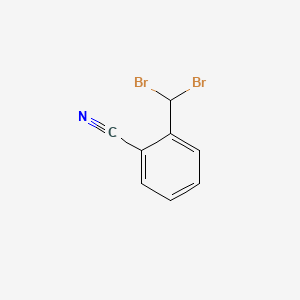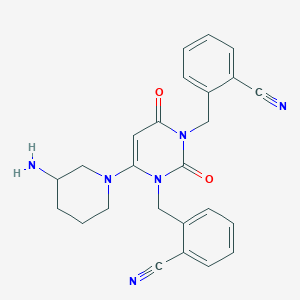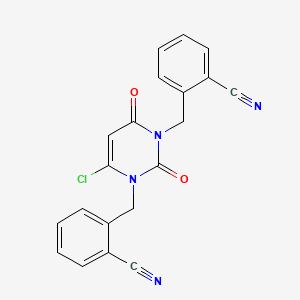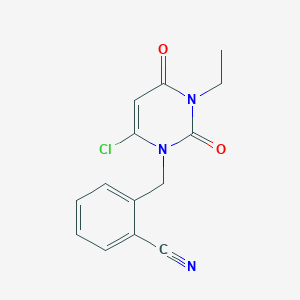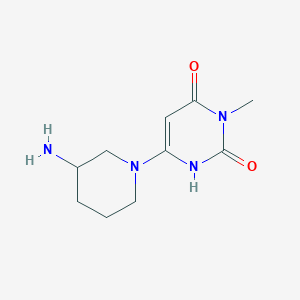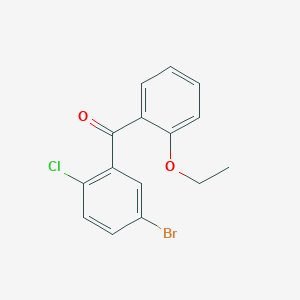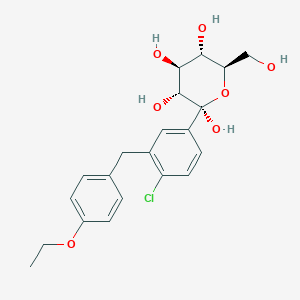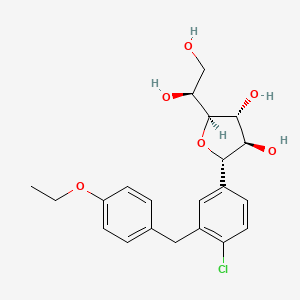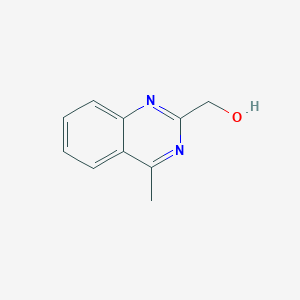
Lopinavir (4R) Epimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lopinavir (4R) Epimer is a diastereomer of Lopinavir, a selective HIV protease inhibitor and antiviral . It has a molecular formula of C37H48N4O5 and a molecular weight of 628.8 . It can be used for analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Lopinavir .
Molecular Structure Analysis
The chemical name of Lopinavir (4R) Epimer is (S)-N-((2S,4R,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide . The molecular structure of Lopinavir (4R) Epimer is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Lopinavir (4R) Epimer has a molecular formula of C37H48N4O5 and a molecular weight of 628.8 . The specific physical and chemical properties of Lopinavir (4R) Epimer are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
COVID-19 Treatment
- Lopinavir, often in combination with ritonavir, has been proposed as a potential treatment for COVID-19. Studies have examined its efficacy in reducing mortality, duration of hospital stay, or risk of progressing to invasive mechanical ventilation or death in hospitalized patients with COVID-19. However, the findings do not support its use for this purpose as no significant benefits were observed in terms of mortality or duration of hospital stay (Horby et al., 2020).
HIV-1 Infection Treatment
- Lopinavir/ritonavir has been a key drug in the treatment of HIV-1 infection. It is the first coformulated HIV-1 protease inhibitor and has shown clinical efficacy in both antiretroviral-naïve and experienced patients. The drug is characterized by a high genetic barrier to resistance and is more forgiving of non-adherence than earlier, unboosted protease inhibitors (Chandwani & Shuter, 2008).
Role in SARS and Other Viral Infections
- Lopinavir/ritonavir has been investigated for its role in treating other viral infections, such as SARS. The combination has demonstrated potential efficacy in treating SARS, especially when combined with other antiviral agents (Chu et al., 2004).
Pharmacokinetics Studies
- Several studies have focused on the pharmacokinetics of lopinavir and ritonavir, exploring how these drugs interact in the body, especially in the context of HIV treatment. Factors such as body weight and advanced liver fibrosis have been found to affect the pharmacokinetics of these drugs (Moltó et al., 2008).
Antiviral Mechanisms
- Research into the antiviral mechanisms of lopinavir and ritonavir suggests that these drugs may interact well with the active sites of various viral proteases, thereby inhibiting viral replication. This interaction is crucial in understanding their effectiveness against HIV and potentially other viruses (Nutho et al., 2020).
Zukünftige Richtungen
Lopinavir (4R) Epimer can be used for the analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Lopinavir . The future directions of Lopinavir (4R) Epimer are not explicitly mentioned in the search results.
Eigenschaften
CAS-Nummer |
1798014-18-2 |
|---|---|
Produktname |
Lopinavir (4R) Epimer |
Molekularformel |
C37H48N4O5 |
Molekulargewicht |
628.8 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2S,4R,5S)-Lopinavir; (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



